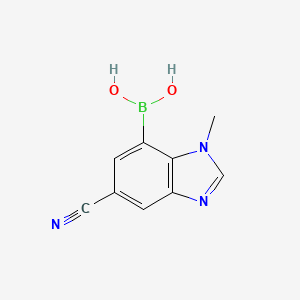

6-Cyano-3-methylbenzodiazole-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

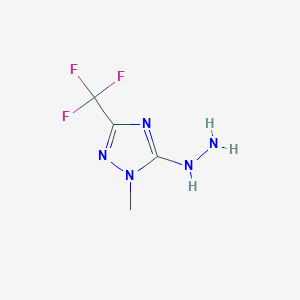

6-Cyano-3-methylbenzodiazole-4-boronic acid is a chemical compound with the molecular formula C9H8BN3O2 . It has a molecular weight of 200.99 .

Synthesis Analysis

The synthesis of 6-Cyano-3-methylbenzodiazole-4-boronic acid might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Cyano-3-methylbenzodiazole-4-boronic acid are not fully detailed in the search results. It is known that the compound has a molecular weight of 200.99 .Aplicaciones Científicas De Investigación

- Application : 6-Cyano-3-methylbenzodiazole-4-boronic acid serves as an excellent boron source in these cross-coupling reactions, enabling the synthesis of diverse biaryl compounds, pharmaceutical intermediates, and functional materials .

- Application : Researchers have utilized 6-Cyano-3-methylbenzodiazole-4-boronic acid as a fluorophore or as part of a sensor system. Its unique photophysical properties make it suitable for detecting specific analytes (such as sugars, amino acids, or metal ions) in biological samples .

- Application : 6-Cyano-3-methylbenzodiazole-4-boronic acid, when labeled with a boron isotope, can be used in BNCT. The boron atoms selectively accumulate in tumor cells, and subsequent neutron irradiation leads to localized cell death .

- Application : 6-Cyano-3-methylbenzodiazole-4-boronic acid derivatives have been explored as electron-transporting materials in OLEDs. Their high electron mobility contributes to improved device performance .

- Application : Researchers have investigated 6-Cyano-3-methylbenzodiazole-4-boronic acid derivatives as potential inhibitors of viral enzymes. These compounds may interfere with viral replication pathways, making them promising candidates for drug development .

Suzuki-Miyaura Cross-Coupling Reactions

Fluorescent Probes and Sensors

Boron Neutron Capture Therapy (BNCT)

Organic Light-Emitting Diodes (OLEDs)

Antiviral Agents

Boronic Acid-Based Hydrogels

Propiedades

IUPAC Name |

(6-cyano-3-methylbenzimidazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BN3O2/c1-13-5-12-8-3-6(4-11)2-7(9(8)13)10(14)15/h2-3,5,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPCVGSSOXHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1N(C=N2)C)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)

![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)

![N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2826957.png)

![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)

![{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B2826970.png)

![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)